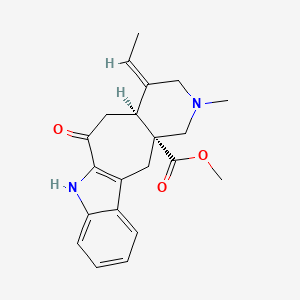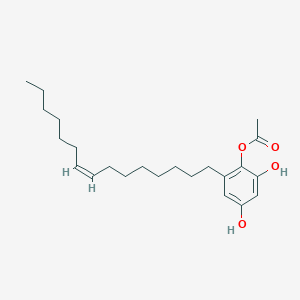
Phloretin 3',5'-Di-C-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloretin 3’,5’-Di-C-glucoside is a dihydrochalcone, a type of flavonoid, characterized by the presence of two glucose molecules attached to the phloretin backbone. It is a naturally occurring compound found in various fruits, particularly apples. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phloretin 3’,5’-Di-C-glucoside can be synthesized through several chemical routes. One common method involves the glycosylation of phloretin using glucose donors in the presence of catalysts. The reaction typically requires controlled temperatures and pH conditions to ensure the selective attachment of glucose molecules at the 3’ and 5’ positions .
Industrial Production Methods
Industrial production of Phloretin 3’,5’-Di-C-glucoside often involves biocatalytic processes using enzymes such as glycosyltransferases. These enzymes facilitate the transfer of glucose from activated sugar donors to phloretin, resulting in the formation of the di-C-glucoside derivative. This method is preferred for its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Phloretin 3’,5’-Di-C-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters and ethers. These products often retain the biological activity of the parent compound, making them valuable for further research and applications .
Wissenschaftliche Forschungsanwendungen
Phloretin 3’,5’-Di-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical studies.
Biology: The compound exhibits significant antimicrobial activity, making it useful in studies involving bacterial and fungal pathogens.
Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, Phloretin 3’,5’-Di-C-glucoside is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the food industry for its potential health benefits and as a natural preservative
Wirkmechanismus
Phloretin 3’,5’-Di-C-glucoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: The compound inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the NF-κB pathway
Vergleich Mit ähnlichen Verbindungen
Phloretin 3’,5’-Di-C-glucoside is unique among dihydrochalcones due to its dual glucose attachment, which enhances its solubility and bioavailability. Similar compounds include:
Phloretin: The parent compound without glucose attachments, known for its antioxidant and anti-inflammatory properties.
Phlorizin: A dihydrochalcone with a single glucose molecule, used for its antidiabetic effects.
Naringin: A flavonoid glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory activities
Phloretin 3’,5’-Di-C-glucoside stands out due to its enhanced solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C27H34O15 |
|---|---|
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C27H34O15/c28-7-12-17(32)22(37)24(39)26(41-12)15-19(34)14(11(31)6-3-9-1-4-10(30)5-2-9)20(35)16(21(15)36)27-25(40)23(38)18(33)13(8-29)42-27/h1-2,4-5,12-13,17-18,22-30,32-40H,3,6-8H2/t12-,13-,17-,18-,22+,23+,24-,25-,26+,27+/m1/s1 |
InChI-Schlüssel |
WAWHTTXPRUWFCZ-DBGLWBBTSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1245715.png)


![2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1245721.png)







